ビス-プロパルギル-PEG10

概要

説明

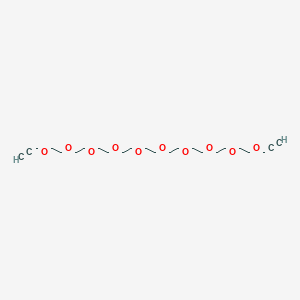

Bis-Propargyl-PEG10 is a PEG derivative containing two propargyl groups . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Bis-Propargyl-PEG10 is synthesized by reacting propargyl groups with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .Molecular Structure Analysis

The molecular structure of Bis-Propargyl-PEG10 includes two propargyl groups and a PEG spacer . The propargyl groups can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules .Chemical Reactions Analysis

Bis-Propargyl-PEG10 can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules . This reaction forms a stable triazole linkage .Physical And Chemical Properties Analysis

Bis-Propargyl-PEG10 has a molecular weight of 490.6 g/mol and a molecular formula of C24H42O10 . and is stored at -20°C .科学的研究の応用

薬物送達システム

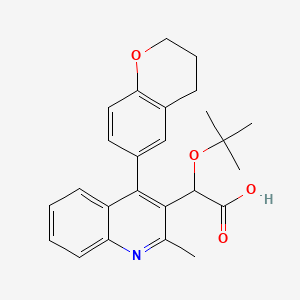

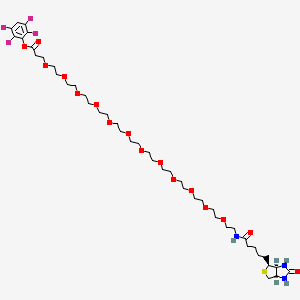

ビス-プロパルギル-PEG10は、治療薬の溶解性と安定性を向上させる能力があるため、薬物送達システムの開発に利用されています。 親水性のPEGスペーサーにより、水性媒体での溶解度が向上し、これは薬物の生物学的利用能にとって重要です {svg_1}.

標的タンパク質分解のためのPROTACリンカー

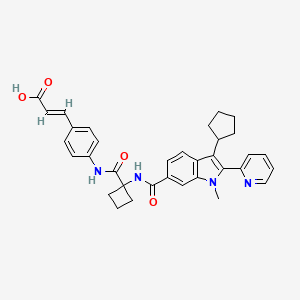

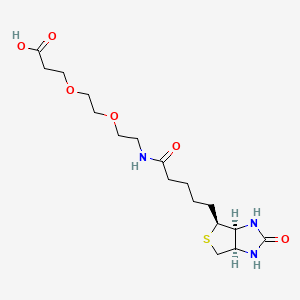

PEGベースのPROTACリンカーとして、this compoundは、PROTAC(PROteolysis TArgeting Chimeras)の合成において重要な役割を果たします。 PROTACは、特定のタンパク質を分解するために設計された分子であり、治療開発における新しいアプローチを提供します {svg_2}.

クリックケミストリーアプリケーション

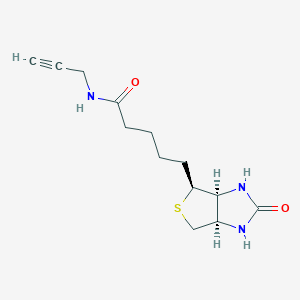

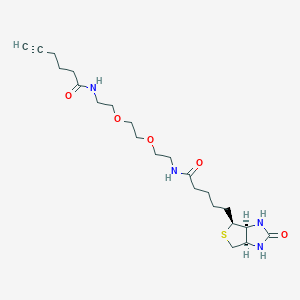

化学合成では、this compoundはクリックケミストリー反応における試薬として役立ちます。アルキン基を含んでおり、銅触媒アジド-アルキン環状付加(CuAAC)を受けることができ、安定なトリアゾール結合を形成します。 この反応は、信頼性の高い効率的な方法で、さまざまな分子構造を作成するために広く使用されています {svg_3}.

遺伝子治療

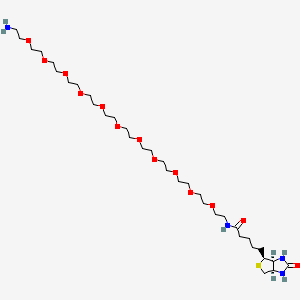

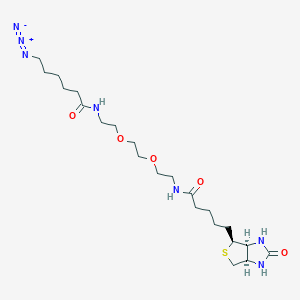

This compoundは、遺伝子治療の文脈で研究されています。 他の生体分子と安定な結合を形成する能力は、遺伝子物質を細胞に送達するために活用することができ、遺伝性疾患を治療する方法を提供します {svg_4}.

ナノテクノロジー

ナノテクノロジー分野では、this compoundは、ナノ粒子の表面特性を改変するために使用されます。 この改変は、ナノ粒子の生体適合性と標的化能力を向上させることができ、さまざまな生物医学的用途に適しています {svg_5}.

分子生物学研究

This compoundは、生体分子の結合を促進することにより、分子生物学研究に貢献しています。 これは、複雑な生物学的プロセスを研究し、新しい診断ツールを開発するために不可欠です {svg_6}.

作用機序

Target of Action

Bis-Propargyl-PEG10 is a derivative of Polyethylene Glycol (PEG) that is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary target of Bis-Propargyl-PEG10 is the Paternally Expressed Gene 10 (PEG10), an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . PEG10 is positively expressed in a variety of cancers and has been associated with resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors .

Mode of Action

Bis-Propargyl-PEG10 interacts with its target, PEG10, through a process known as copper-catalyzed azide-alkyne Click Chemistry . This process forms a stable triazole linkage between the Bis-Propargyl-PEG10 and the PEG10 protein . High expression of PEG10 has been found to suppress p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Biochemical Pathways

The interaction of Bis-Propargyl-PEG10 with PEG10 affects several biochemical pathways. One of these is the Transforming Growth Factor Beta (TGF-β) signaling pathway, which plays a biphasic role in cancer progression . High PEG10 expression has been found to suppress this pathway, leading to resistance to CDK4/6 inhibitors . Additionally, PEG10 has been found to enhance the epithelial–mesenchymal transition (EMT), a process involved in tumor progression .

Pharmacokinetics

As a PEG derivative, Bis-Propargyl-PEG10 possesses several properties that impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. PEG derivatives are biologically inert, non-immunogenic, and hydrophilic . These properties make them highly soluble in aqueous environments, which can improve the bioavailability of Bis-Propargyl-PEG10 .

Result of Action

The action of Bis-Propargyl-PEG10 on PEG10 has several molecular and cellular effects. High PEG10 expression has been associated with resistance to CDK4/6 inhibitors, and the overexpression of PEG10 in cells can cause this resistance . Targeting peg10 with sirna or antisense oligonucleotides (asos) combined with palbociclib can inhibit the proliferation of palbociclib-resistant cells and suppress emt .

Action Environment

The action of Bis-Propargyl-PEG10 is influenced by various environmental factors. The hydrophilic nature of PEG derivatives like Bis-Propargyl-PEG10 allows them to be highly soluble in aqueous environments . This solubility can influence the compound’s action, efficacy, and stability. Furthermore, the copper-catalyzed azide-alkyne Click Chemistry used by Bis-Propargyl-PEG10 to interact with PEG10 is a robust reaction that can occur in a variety of environmental conditions .

Safety and Hazards

生化学分析

Biochemical Properties

Bis-Propargyl-PEG10 interacts with azide-bearing compounds or biomolecules through a copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is crucial for the function of PROTACs . The hydrophilic PEG spacer in Bis-Propargyl-PEG10 increases its solubility in aqueous media .

Cellular Effects

For instance, PEG10, a gene that can be targeted by PROTACs, has been found to be upregulated in palbociclib-resistant cells . Overexpression of PEG10 in these cells caused resistance to CDK4/6 inhibitors and enhanced epithelial–mesenchymal transition (EMT) .

Molecular Mechanism

The molecular mechanism of Bis-Propargyl-PEG10 is primarily through its role in the formation of PROTACs . These molecules function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . In the context of PEG10, high expression of PEG10 suppressed p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Temporal Effects in Laboratory Settings

Research on PEG10, a target of PROTACs, suggests that overexpression of PEG10 promotes CDK4/6 inhibitor resistance in breast cancer cells .

Dosage Effects in Animal Models

Research on PEG10 suggests that targeting PEG10 combined with palbociclib synergistically inhibited the growth of palbociclib-resistant xenograft in mice .

Metabolic Pathways

Peg10, a target of PROTACs, has been found to be involved in several cellular processes, including cell proliferation, apoptosis, and development of malignancies .

Transport and Distribution

The hydrophilic PEG spacer in Bis-Propargyl-PEG10 likely facilitates its distribution in aqueous environments .

Subcellular Localization

Peg10, a target of PROTACs, is known to be localized in the cytosol and nucleoplasm .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O10/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-23-24-34-22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMGZRHYRPWDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。